molecular formula C9H14F2O2 B063153 Ethyl 4,4-difluorocyclohexanecarboxylate CAS No. 178312-47-5

Ethyl 4,4-difluorocyclohexanecarboxylate

Cat. No.: B063153
CAS No.: 178312-47-5
M. Wt: 192.2 g/mol
InChI Key: HZZDWLBBNSDYQM-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluorocyclohexanecarboxylate is an organic compound with the molecular formula C9H14F2O2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is known for its unique chemical structure, which includes a cyclohexane ring substituted with two fluorine atoms and an ethyl ester group.

Scientific Research Applications

Safety and Hazards

Ethyl 4,4-difluorocyclohexanecarboxylate should be handled with personal protective equipment and face protection . It is recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, as well as dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-difluorocyclohexanecarboxylate can be synthesized through the reaction of ethyl iodide with 4,4-difluorocyclohexanecarboxylic acid. This reaction typically occurs in an organic solvent with the addition of a base catalyst . The reaction conditions often involve moderate temperatures and controlled environments to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and yield. Safety measures are also implemented to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluorocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves acids and alcohols in the presence of a catalyst.

    Hydrolysis: Requires water and a base such as lithium hydroxide.

    Reduction/Oxidation: Specific reagents like hydrogen gas for reduction or oxidizing agents for oxidation.

Major Products

Mechanism of Action

The mechanism of action of ethyl 4,4-difluorocyclohexanecarboxylate involves its role as a catalyst in esterification reactions. It facilitates the reaction between acids and alcohols by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the interaction with the functional groups of the reactants, promoting the formation of ester bonds .

Comparison with Similar Compounds

Ethyl 4,4-difluorocyclohexanecarboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

ethyl 4,4-difluorocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZDWLBBNSDYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381287
Record name Ethyl 4,4-difluorocyclohexanecarboxylate
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Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-47-5
Record name Cyclohexanecarboxylic acid, 4,4-difluoro-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,4-difluorocyclohexanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-4,4-difluorocyclohexane carboxylate
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Record name Ethyl 4,4-difluorocyclohexanecarboxylate
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Synthesis routes and methods I

Procedure details

A solution of triethylamine trihydrofluoride (0.479 mL, 2.94 mmol) in DCE (6 mL) at RT was treated with XtalFluor-M (1.071 g, 4.41 mmol) followed by ethyl 4-oxocyclohexanecarboxylate (0.500 g, 2.94 mmol) and the mixture heated to reflux for 2.5 h. The mixture was cooled to RT, treated with satd. NaHCO3 and stirred overnight. The mixture was diluted with DCM, the layers separated, the aqueous layer extracted with additional DCM (1×) and the combined organics were dried over MgSO4 and filtered through a small pad of silica gel, rinsing well with DCM. The filtrate was concentrated to dryness and purified via silica gel chromatography (DCM/Hex) to afford ethyl 4,4-difluorocyclohexanecarboxylate (390 mg, 69%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 4.05 (q, J=7.1 Hz, 2H), 2.49 (m, 1H), 2.02-1.77 (m, 6H), 1.65-1.50 (m, 2H), 1.16 (t, J=7.1 Hz, 3H).
Quantity
0.479 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Procedure for the fluorination of carbonyls in various solvents (examples 68-69): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (458 mg, 2.0 mmol) and triethylamine trihydrofluoride (163 μL, 1.0 mmol) in the solvent (2.0 mL), at room temperature and under nitrogen, is added 4-carboethoxycyclohexanone (159 μl, 1.0 mmol). The reaction mixture is stirred for 23 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide 4-carbethoxy-1,1-difluorocyclohexane admixed with 4-carbethoxy-1-fluorocyclohex-1-ene as a clear oil (refer to the following table for yields and product distribution).
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
163 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
159 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Procedure for the fluorination of carbonyls (examples 85-96): To a suspension of disubstituted aminodifluorosulfinium salt (2.0 mmol) and triethylamine trihydrofluoride (163 μL, 1.0 mmol) in dichloromethane (2.0 mL), at room temperature and under nitrogen, is added 4-carboethoxy-cyclohexanone (159 μL, 1.0 mmol). The reaction mixture was stirred 20 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide 4-carbethoxy-1,1-difluorocyclohexane admixed with 4-carboethoxy-1-fluorocyclohex-1-ene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
salt
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
163 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
159 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To an ice-cold suspension of diethylaminodifluorosulfinium tetrafluoroborate (458 mg, 2.0 mmol) and tetrabutylammonium hydrogen difluoride (463 mg, 2.0 mmol) in dichloromethane (3.0 mL) under nitrogen is added 4-carboethoxycyclohexanone (159 μl, 1.0 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 4 h. The reaction mixture is quenched at room temperature with a saturated aqueous ammonium chloride solution, stirred for 15 min, and the resulting mixture is extracted twice using dichloromethane. The organic phases are combined, dried over magnesium sulfate, filtered and concentrated. The crude product is passed through a pad of silica gel using pentane to provide 1-carboethoxy-4,4-difluorocyclohexane (130 mg, 68%) as a clear oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
463 mg
Type
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Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
159 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4,4-difluorocyclohexanecarboxylate
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Reactant of Route 6
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